

# Solubility Profile of 6-Hydroxynicotinic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Hydroxynicotinic acid

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This technical guide provides a comprehensive overview of the solubility of **6-hydroxynicotinic acid** in various solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, chemical synthesis, and various research endeavors. This document compiles available quantitative data, details common experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

## Quantitative Solubility Data

The solubility of **6-hydroxynicotinic acid** is influenced by the nature of the solvent and the pH of the medium. The following table summarizes the available quantitative solubility data in common solvents at standard temperature.

Solvent	Temperature (°C)	Solubility	Molar Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	Not Specified	5 mg/mL <sup>[1]</sup>	35.94	Requires fresh DMSO as moisture can affect solubility. <sup>[1]</sup>
Water	Not Specified	-	-	The pH of the aqueous solution significantly impacts solubility. <sup>[2]</sup> Crystallization studies have been conducted across a pH range of 0 to 14 at near-saturation levels. <sup>[2]</sup>
Ethanol	20 ± 2	-	-	Qualitatively, the solubility of 6-hydroxynicotinic acid is less than that of 5-hydroxynicotinic acid in ethanol.

Note: Comprehensive quantitative solubility data for **6-hydroxynicotinic acid** in a wide range of organic solvents is not readily available in a consolidated format. The provided data is based on available literature and safety data sheets.

## Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The two most common methods employed for sparingly soluble solids like **6-hydroxynicotinic acid** are the Gravimetric Method and the Shake-Flask Method.

## Gravimetric Method

The gravimetric method is a classic and reliable technique for determining the solubility of a compound. It involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.

Methodology:

- Preparation of Saturated Solution:
  - An excess amount of **6-hydroxynicotinic acid** is added to a known volume of the desired solvent in a sealed container (e.g., a screw-capped flask).
  - The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A thermostatically controlled shaker or magnetic stirrer is used for this purpose.[\[3\]](#)[\[4\]](#)
- Phase Separation:
  - Once equilibrium is established, the undissolved solid is allowed to settle.
  - A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette. Filtration through a fine-pore filter may be necessary to remove any suspended microcrystals.[\[3\]](#)
- Solvent Evaporation:
  - The collected supernatant is transferred to a pre-weighed, dry evaporating dish.[\[3\]](#)
  - The solvent is evaporated gently using a water bath, oven, or vacuum desiccator until a constant weight of the dried solute is achieved.[\[3\]](#)
- Calculation:

- The weight of the dissolved solute is determined by subtracting the initial weight of the evaporating dish from the final weight.
- The solubility is then calculated and expressed in terms of mass per unit volume (e.g., g/100 mL or mg/mL).[3]

## Shake-Flask Method

The shake-flask method is a widely used and robust technique for determining thermodynamic solubility.[5][6][7]

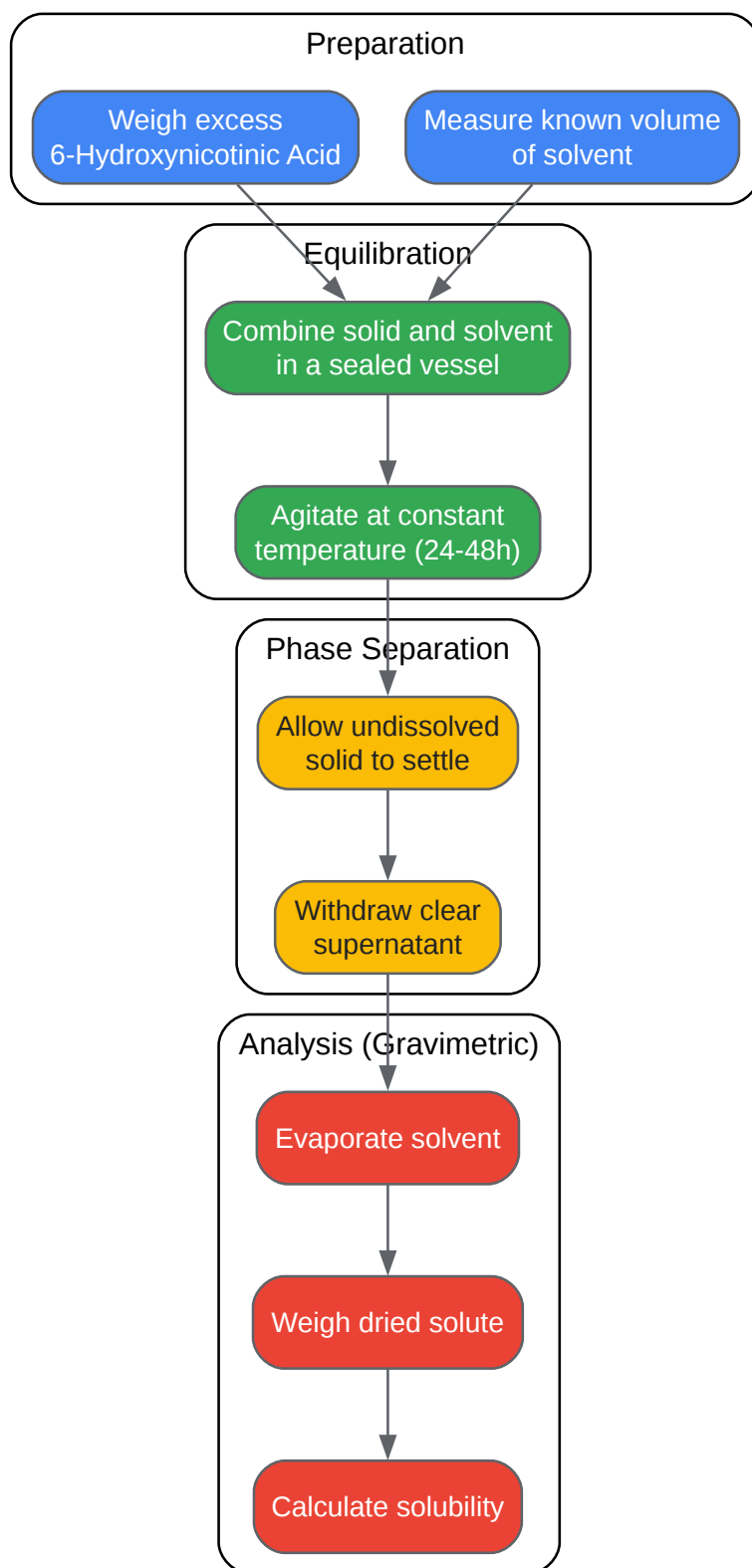
Methodology:

- Sample Preparation:
  - An excess amount of **6-hydroxynicotinic acid** is added to a series of vials containing a precise volume of the test solvent.
- Equilibration:
  - The vials are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
  - The samples are agitated for an extended period (typically 24 to 72 hours) to ensure that the dissolution equilibrium is reached.[5]
- Phase Separation and Sample Analysis:
  - After equilibration, the samples are allowed to stand to permit the undissolved solid to sediment.
  - An aliquot of the supernatant is carefully removed and filtered, often using a syringe filter, to eliminate any particulate matter.
  - The concentration of **6-hydroxynicotinic acid** in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[5][6][8]

- Quantification:
  - A calibration curve is constructed using standard solutions of **6-hydroxynicotinic acid** of known concentrations.
  - The concentration of the saturated solution is determined by comparing its analytical response to the calibration curve.

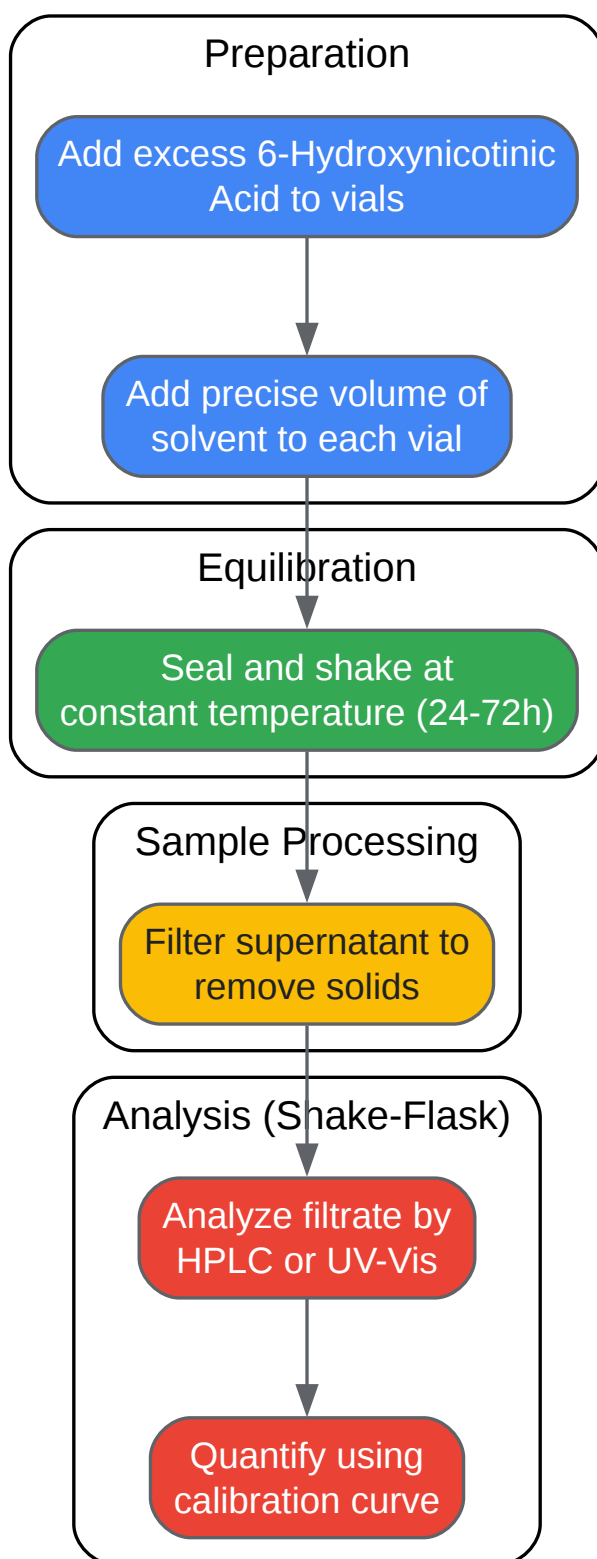
## Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of **6-hydroxynicotinic acid**.



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**Fig. 1:** Gravimetric Method Workflow



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**Fig. 2:** Shake-Flask Method Workflow

## Factors Influencing Solubility

Several factors can significantly affect the solubility of **6-hydroxynicotinic acid**:

- **pH:** In aqueous solutions, the solubility of **6-hydroxynicotinic acid** is highly dependent on the pH due to its acidic carboxylic group and the basic nitrogen atom in the pyridine ring. At different pH values, the molecule can exist in its neutral, protonated, or deprotonated form, each exhibiting different solubility characteristics.[2]
- **Temperature:** Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, the extent of this increase is specific to the solute-solvent system. For accurate and reproducible results, solubility measurements must be performed at a constant and well-defined temperature.[4]
- **Solvent Polarity:** The principle of "like dissolves like" is a key determinant of solubility. The solubility of **6-hydroxynicotinic acid** will vary in solvents of different polarities based on the intermolecular forces between the solute and the solvent molecules.
- **Crystalline Form (Polymorphism):** Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form of **6-hydroxynicotinic acid** used in solubility studies.

This technical guide serves as a foundational resource for professionals working with **6-hydroxynicotinic acid**. The provided data and methodologies are intended to support further research and development activities. For critical applications, it is recommended to experimentally determine the solubility under the specific conditions of use.

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### Contact

Address: 3281 E Guasti Rd

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